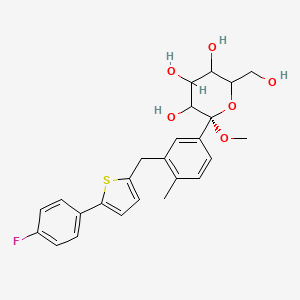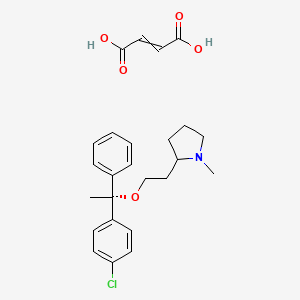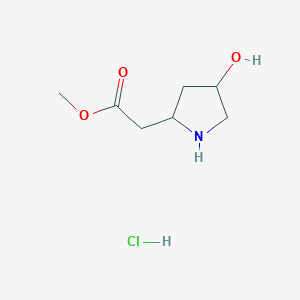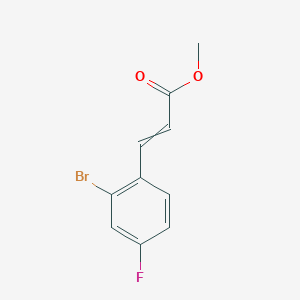![molecular formula C39H27N3 B14790672 7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole](/img/structure/B14790672.png)
7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole is a heterocyclic compound that belongs to the class of carbazoles. It has a molecular formula of C₃₉H₂₇N₃ and a molecular weight of 537.65 g/mol . This compound is known for its complex structure, which includes a quinazoline moiety linked to a benzo[c]carbazole framework through a 9,9-dimethylfluorene unit.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:
Formation of 9,9-Dimethylfluorene: This step involves the alkylation of fluorene with methyl iodide in the presence of a strong base like potassium tert-butoxide.
Synthesis of Quinazoline Derivative: The quinazoline moiety is synthesized through the cyclization of appropriate aniline derivatives with formamide or similar reagents.
Coupling Reaction: The final step involves the coupling of the 9,9-dimethylfluorene derivative with the quinazoline moiety, followed by cyclization to form the benzo[c]carbazole framework.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinazoline and carbazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce partially hydrogenated derivatives.
科学的研究の応用
7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
作用機序
The mechanism of action of 7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may bind to DNA, proteins, or enzymes, affecting their function.
Pathways Involved: It could modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
類似化合物との比較
Similar Compounds
9,9-Dimethylfluorene: A precursor in the synthesis of the compound.
Quinazoline Derivatives: Compounds with similar quinazoline moieties.
Benzo[c]carbazole Derivatives: Compounds with similar carbazole frameworks.
Uniqueness
7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole is unique due to its combination of three distinct structural units: 9,9-dimethylfluorene, quinazoline, and benzo[c]carbazole. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
特性
分子式 |
C39H27N3 |
|---|---|
分子量 |
537.6 g/mol |
IUPAC名 |
7-[4-(9,9-dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole |
InChI |
InChI=1S/C39H27N3/c1-39(2)31-16-8-5-13-27(31)28-21-19-25(23-32(28)39)37-29-14-6-9-17-33(29)40-38(41-37)42-34-18-10-7-15-30(34)36-26-12-4-3-11-24(26)20-22-35(36)42/h3-23H,1-2H3 |
InChIキー |
BALJLSPVEJLDDD-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC(=NC5=CC=CC=C54)N6C7=C(C8=CC=CC=C8C=C7)C9=CC=CC=C96)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2,5-Anhydro-4-C-(hydroxymethyl)-a-L-lyxofuranosyl]-thymine](/img/structure/B14790592.png)
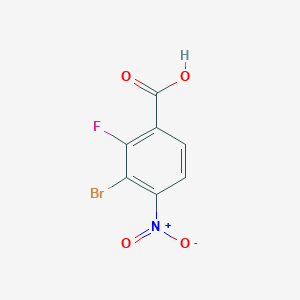
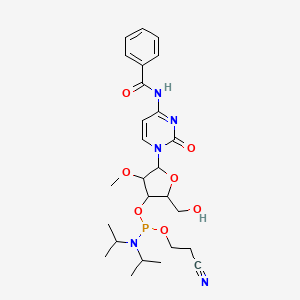
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B14790612.png)
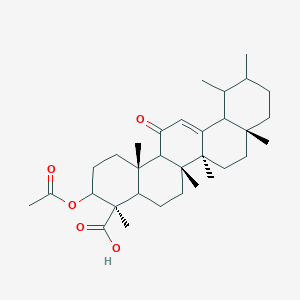
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14790639.png)
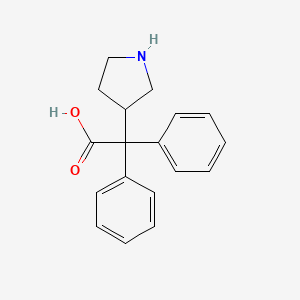
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14790649.png)
![(2S,4aS,6aS,6bR,9R,12aR)-10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-4a,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid](/img/structure/B14790660.png)
![2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14790669.png)
